(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
CAS No.: 95716-70-4
Cat. No.: VC21347069
Molecular Formula: C24H30O5
Molecular Weight: 398.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate - 95716-70-4](/images/no_structure.jpg)
CAS No. | 95716-70-4 |
---|---|
Molecular Formula | C24H30O5 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | methyl (7R,8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate |
Standard InChI | InChI=1S/C24H30O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h5,12,16,18,20H,4,6-11,13H2,1-3H3/t16-,18+,20-,22+,23+,24-/m1/s1 |
Standard InChI Key | GWEKWJOSBYDYDP-DPOGTSLVSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC |
SMILES | CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC |
Canonical SMILES | CC12CCC(=O)C=C1CC(C3C2=CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC |
Appearance | Light Yellow Solid |
Chemical Identity and Structural Characteristics
The compound (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate belongs to a class of organic compounds featuring a spiro structure. The name itself reveals significant structural information, particularly through its stereochemical designations (2'R,7R,8R,10S,13S,14S), which indicate specific three-dimensional configurations at these numbered positions within the molecular framework . The core structure contains a cyclopenta[a]phenanthrene system, which forms a spiro junction with a furan ring at position 17. This creates the distinctive spiro architecture that defines this class of molecules.
The compound features several functional groups that contribute to its chemical behavior and potential applications. These include the methyl carboxylate group at position 7, methyl substituents at positions 10 and 13, and two ketone groups (dioxo) at positions 3 and 5' . The tetradecahydro prefix indicates that 14 hydrogen atoms have been added to the basic ring system, suggesting a partially saturated ring structure. The complex stereochemistry, as indicated by the R and S designations, plays a crucial role in determining the compound's three-dimensional structure and potentially its biological activity.
Identification Markers
The compound can be identified through several standard chemical identifiers:
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Systematic IUPAC Name: (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
Physical and Chemical Properties
The physical and chemical properties of this compound provide insight into its behavior under laboratory conditions and inform its handling requirements for research applications. While comprehensive physicochemical data is limited in the available literature, the following properties have been documented.
Solubility and Solution Behavior
Preparation of Stock Solutions
Precise preparation of stock solutions is essential for research applications involving this compound. The following table outlines the recommended volumes for preparing solutions of various concentrations using different amounts of the solid compound:
Table 1: Stock Solution Preparation Guidelines for (2'R,7R,8R,10S,13S,14S)-Methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 2.5095 mL | 12.5474 mL | 25.0947 mL |
5 mM | 0.5019 mL | 2.5095 mL | 5.0189 mL |
10 mM | 0.2509 mL | 1.2547 mL | 2.5095 mL |
This table provides researchers with practical guidance for solution preparation across commonly used concentration ranges . The calculations are based on the compound's molecular weight of 398.49 g/mol and follow standard molarity calculation principles. For research applications requiring precise concentrations, these preparation guidelines ensure reproducibility and standardization.
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